(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
Overview
Description
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral compound that plays a significant role in various chemical and biological applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbobenzyloxy protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid typically involves the protection of the amino group followed by the introduction of the hydroxybutyric acid moiety. One common method is the use of (S)-4-amino-2-hydroxybutyric acid as the starting material. The amino group is protected using a carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of (S)-N-Carbobenzyloxy-4-amino-2-oxobutyric acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the carbobenzyloxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-2-hydroxybutyric acid: Lacks the carbobenzyloxy protecting group, making it less stable in certain reactions.
(S)-N-Carbobenzyloxy-4-amino-3-hydroxybutyric acid: Differs in the position of the hydroxy group, leading to different reactivity and applications.
®-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
Uniqueness
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is unique due to its specific stereochemistry and the presence of the carbobenzyloxy protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKOBRDRCYROKY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177349 | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-50-4 | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40371-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.